molecular formula C10H8BrNO3 B13942767 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran CAS No. 57543-78-9

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran

Cat. No.: B13942767
CAS No.: 57543-78-9
M. Wt: 270.08 g/mol
InChI Key: BHJDKSKMSZOUGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran typically involves the bromination of 2-methyl-3-nitro-2H-1-benzopyran. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran is unique due to its specific substitution pattern and the presence of both bromine and nitro groups on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

57543-78-9

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-2-methyl-3-nitro-2H-chromene

InChI

InChI=1S/C10H8BrNO3/c1-6-9(12(13)14)5-7-4-8(11)2-3-10(7)15-6/h2-6H,1H3

InChI Key

BHJDKSKMSZOUGB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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